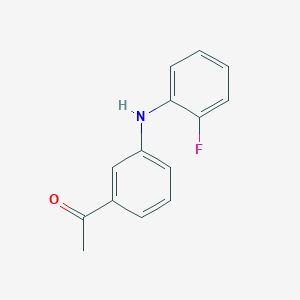
1-(3-((2-Fluorophenyl)amino)phenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((2-Fluorophenyl)amino)phenyl)ethan-1-one is an organic compound that features a fluorinated aromatic amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((2-Fluorophenyl)amino)phenyl)ethan-1-one typically involves the reaction of 2-fluoroaniline with acetophenone derivatives under specific conditions. One common method includes:
Starting Materials: 2-fluoroaniline and acetophenone.
Reaction Conditions: The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, under reflux conditions.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactors and continuous flow processes to ensure efficient production. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions: 1-(3-((2-Fluorophenyl)amino)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
1-(3-((2-Fluorophenyl)amino)phenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-((2-Fluorophenyl)amino)phenyl)ethan-1-one exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to modulation of enzyme activity or receptor binding, influencing various biochemical pathways.
Comparison with Similar Compounds
1-(2-Fluorophenyl)ethan-1-one: Similar structure but lacks the amino group, resulting in different chemical properties and reactivity.
1-(3-Amino-4-fluorophenyl)ethan-1-one: Contains an additional amino group, which can alter its biological activity and chemical behavior.
2-(4-Fluorophenyl)ethan-1-amine: A related compound with a different functional group arrangement, leading to distinct applications and reactivity.
Uniqueness: 1-(3-((2-Fluorophenyl)amino)phenyl)ethan-1-one is unique due to the presence of both fluorine and amino groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C14H12FNO |
|---|---|
Molecular Weight |
229.25 g/mol |
IUPAC Name |
1-[3-(2-fluoroanilino)phenyl]ethanone |
InChI |
InChI=1S/C14H12FNO/c1-10(17)11-5-4-6-12(9-11)16-14-8-3-2-7-13(14)15/h2-9,16H,1H3 |
InChI Key |
KORHWODFZHOESS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















